molecular formula C11H15BF2O3 B2918759 2,4-Difluoro-5-(3-methylbutoxy)phenylboronic acid CAS No. 2096331-54-1

2,4-Difluoro-5-(3-methylbutoxy)phenylboronic acid

Cat. No.: B2918759
CAS No.: 2096331-54-1
M. Wt: 244.04
InChI Key: DZLCKYNMTVATGP-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-(3-methylbutoxy)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of fluorine atoms and a bulky butoxy group in its structure imparts unique reactivity and selectivity characteristics, making it a valuable reagent in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-(3-methylbutoxy)phenylboronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 2,4-difluoro-5-(3-methylbutoxy)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, like Pd(dppf)Cl2, under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product is typically achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-5-(3-methylbutoxy)phenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or DMF.

    Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.

    Esterification: Diols such as pinacol or ethylene glycol.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Esterification: Boronate esters.

Mechanism of Action

Comparison with Similar Compounds

  • 3,5-Difluorophenylboronic acid
  • 2,4-Difluoro-3-formylphenylboronic acid
  • 3,5-Difluoro-4-formylphenylboronic acid

Comparison: 2,4-Difluoro-5-(3-methylbutoxy)phenylboronic acid is unique due to the presence of both fluorine atoms and a bulky butoxy group. This combination imparts distinct steric and electronic properties, enhancing its reactivity and selectivity in cross-coupling reactions compared to its analogs .

Properties

IUPAC Name

[2,4-difluoro-5-(3-methylbutoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BF2O3/c1-7(2)3-4-17-11-5-8(12(15)16)9(13)6-10(11)14/h5-7,15-16H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLCKYNMTVATGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)F)OCCC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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